2-Bromo-6-chloroimidazo[1,2-b]pyridazine

Catalog No.
S3458345
CAS No.
944902-75-4
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloroimidazo[1,2-b]pyridazine

CAS Number

944902-75-4

Product Name

2-Bromo-6-chloroimidazo[1,2-b]pyridazine

IUPAC Name

2-bromo-6-chloroimidazo[1,2-b]pyridazine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-4-3-11-6(9-4)2-1-5(8)10-11/h1-3H

InChI Key

IEFGTBVANORJCW-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NC(=C2)Br)Cl

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)Br)Cl

Synthesis and Characterization:

2-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound containing nitrogen atoms arranged in a specific ring structure. Studies have explored various methods for its synthesis, including cyclization reactions involving readily available starting materials. [] Characterization of the synthesized compound is typically achieved using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity. []

Potential Applications:

Research suggests that 2-bromo-6-chloroimidazo[1,2-b]pyridazine may possess various potential applications in scientific research, although its specific uses are still under exploration. Here are some areas of investigation:

  • Medicinal Chemistry: Some studies have investigated the potential of 2-bromo-6-chloroimidazo[1,2-b]pyridazine as a scaffold for the development of new drugs. Its structural similarity to known bioactive compounds has prompted researchers to explore its potential activity against various diseases, including cancer and bacterial infections. [, ] However, further research is necessary to establish its efficacy and safety for therapeutic purposes.
  • Material Science: The unique properties of 2-bromo-6-chloroimidazo[1,2-b]pyridazine, such as its thermal stability and potential for electronic conductivity, have attracted interest in material science applications. Studies have explored its potential use in the development of new materials with specific functionalities, such as organic semiconductors and flame retardants. However, further research is needed to optimize its properties and explore its potential for practical applications.

2-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H3BrClN2C_6H_3BrClN_2 and a molecular weight of 232.47 g/mol. It features a fused imidazole and pyridazine ring system, characterized by the presence of bromine and chlorine substituents. This compound is notable for its unique structural properties, which contribute to its potential biological activities and applications in various fields, including pharmaceuticals and materials science .

The chemical reactivity of 2-bromo-6-chloroimidazo[1,2-b]pyridazine can be explored through various synthetic pathways. One significant reaction involves its participation in cross-coupling reactions, such as the Suzuki reaction, where it can react with boronic acids to form biaryl compounds. The influence of different bases and reaction conditions on the efficiency of these reactions has been documented . Additionally, the compound's halogen substituents make it amenable to nucleophilic substitution reactions, facilitating further functionalization.

The synthesis of 2-bromo-6-chloroimidazo[1,2-b]pyridazine can be achieved through several methods:

  • Halogenation: Starting from 6-chloroimidazo[1,2-b]pyridazine, bromination can be performed using brominating agents.
  • Cyclization Reactions: Utilizing precursors like 3-amino-6-chloropyridazine in the presence of appropriate reagents can facilitate the formation of the imidazo ring.
  • Cross-Coupling Techniques: Employing palladium-catalyzed cross-coupling reactions can allow for the introduction of bromine at specific positions on the pyridazine ring .

The unique structure of 2-bromo-6-chloroimidazo[1,2-b]pyridazine lends itself to various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: As a building block in the synthesis of novel materials with specific electronic or optical properties.
  • Chemical Research: Serving as a reagent in organic synthesis and medicinal chemistry.

Interaction studies involving 2-bromo-6-chloroimidazo[1,2-b]pyridazine focus on its binding affinity with biological macromolecules. These studies aim to understand how this compound interacts with proteins or nucleic acids, which is crucial for elucidating its mechanism of action in potential therapeutic applications.

Several compounds share structural similarities with 2-bromo-6-chloroimidazo[1,2-b]pyridazine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
3-Bromo-6-chloroimidazo[1,2-b]pyridazine13526-66-40.88Bromine at position 3; similar biological activity
3-Bromoimidazo[1,2-b]pyridazine18087-73-50.88Lacks chlorine substituent; different reactivity
6-Chloroimidazo[1,2-b]pyridazine6775-78-60.84No bromine; simpler structure
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine18112-31-70.89Methyl group addition; altered properties
8-Bromo-6-chloroimidazo[1,2-b]pyridazine933190-51-30.77Bromine at position 8; different reactivity

The uniqueness of 2-bromo-6-chloroimidazo[1,2-b]pyridazine lies in its specific halogenation pattern and fused ring system, which may confer distinct biological activities compared to its analogs.

Role of Halogen Substituents in Target Affinity

Halogen substituents at the 6-position of the imidazo[1,2-b]pyridazine core significantly modulate binding affinity to biological targets. Comparative studies of 6-halogenated derivatives (fluoro, chloro, bromo, iodo) reveal a clear trend: larger halogens enhance affinity due to increased lipophilicity and van der Waals interactions. For instance, in assays measuring inhibition constants ($$K_i$$) for amyloid-β (Aβ) plaques, the 6-iodo derivative (18.4 nM) outperformed 6-chloro (34.2 nM) and 6-fluoro (41.4 nM) analogs [2]. Bromine, intermediate in size and electronegativity between chlorine and iodine, likely balances electronic effects and steric bulk, though direct data for 6-bromo derivatives remain limited [2].

The 2-position bromine in 2-bromo-6-chloroimidazo[1,2-b]pyridazine may further stabilize ligand-receptor interactions through halogen bonding. This phenomenon, observed in related compounds, involves the bromine atom acting as an electron acceptor, forming non-covalent bonds with electron-rich regions of target proteins [2]. Such interactions could explain the enhanced selectivity of brominated analogs in kinase inhibition assays [4].

Table 1: Impact of 6-Position Halogen Substitutions on Amyloid-β Affinity

Halogen (X)$$K_i$$ (nM)cLog$$P$$
F41.43.00
Cl34.23.57
I18.43.98

Data adapted from competitive binding assays using synthetic Aβ aggregates [2].

Impact of Heterocyclic Core Modifications on Bioactivity

The imidazo[1,2-b]pyridazine core’s planar structure facilitates π-π stacking with aromatic residues in target proteins, a critical feature for high-affinity binding. Modifications to the core’s substituents or hybridization state profoundly affect bioactivity. For example, replacing the phenyl ring at the 2-position with pyridinyl or thiophenyl groups reduced Aβ affinity by >10-fold, underscoring the necessity of the phenyl moiety for optimal interactions [2]. Similarly, in Tyk2 pseudokinase inhibitors, the introduction of a 2-pyridyl group at the N1-position improved metabolic stability and Caco-2 permeability by enabling intramolecular hydrogen bonding [4].

The core’s nitrogen atoms also contribute to electronic effects. Substituting the imidazo[1,2-b]pyridazine’s CH group with an imino group (as in IMPY analogs) reduced lipophilicity (cLog$$P$$ from 4.91 to 3.98) but slightly diminished Aβ affinity, suggesting a trade-off between pharmacokinetics and target engagement [2].

Table 2: Core Modifications and Their Effects on Tyk2 Inhibition

Core Modification$$K_i$$ (nM)Metabolic Stability (% remaining)
2-Pyridyl0.08678
Thiophenyl33645
Unmodified phenyl11.065

Data from liver microsomal stability assays and enzymatic binding studies [4].

Substituent Effects on Selectivity and Potency

Substituents at the 2- and 6-positions fine-tune selectivity and potency. Tertiary amines at the 2-position (e.g., $$N,N$$-dimethylamino) enhance Aβ affinity over secondary or primary amines, likely due to improved hydrophobic interactions and reduced polarity [2]. For instance, the 6-chloro-$$N,N$$-dimethylamino analog (34.2 nM) exhibited 4-fold greater potency than its $$N$$-methylamino counterpart (78.8 nM) [2].

In kinase inhibition, fluorocyclopropyl groups at the C3 position of the imidazo[1,2-b]pyridazine core improved selectivity for Tyk2 over related kinases. The (1$$R$$,2$$S$$)-2-fluorocyclopropyl analog achieved a $$K_i$$ of 0.086 nM, with >100-fold selectivity against JAK2 and JAK3 [4]. This substituent’s electronegativity and stereochemistry likely optimize binding pocket complementarity.

Table 3: Substituent Effects on Kinase Selectivity

C3 SubstituentTyk2 $$K_i$$ (nM)JAK2 $$K_i$$ (nM)Selectivity Ratio
Cyclopropyl0.3542120
(1$$R$$,2$$S$$)-2-Fluorocyclopropyl0.0861051221

Selectivity ratios calculated from enzymatic $$K_i$$ values [4].

The mechanistic understanding of covalent binding between 2-Bromo-6-chloroimidazo[1,2-b]pyridazine derivatives and cysteine residues represents a significant advancement in targeted kinase inhibition. The paradigmatic example involves the interaction with Cysteine-1039 in Cyclin-Dependent Kinase 12, which has emerged as a critical therapeutic target, particularly in Triple-Negative Breast Cancer treatment [1].

Molecular Recognition and Covalent Bond Formation

The covalent inhibition mechanism proceeds through a two-step process involving initial non-covalent recognition followed by irreversible bond formation. Novel imidazo[1,2-b]pyridazine derivatives have been specifically designed to target Cysteine-1039 of CDK12, with compound 24 demonstrating exceptional potency with a CDK12 inhibition constant of 15.5 nanomolar [1]. The covalent bond formation occurs through the nucleophilic attack of the cysteine thiol group on the electrophilic warhead, typically an acrylamide moiety strategically positioned within the inhibitor structure [2] [3] [4].

The spatial positioning of Cysteine-1039 in CDK12 presents a unique opportunity for selective targeting. This cysteine residue is located in the C-terminal extension of the kinase domain that traverses the Adenosine Triphosphate binding site, creating a spatially distinct environment that can be exploited for selectivity [3] [4]. Mass spectrometry studies have confirmed the covalent modification of Cysteine-1039 in CDK12 when treated with appropriately designed imidazo[1,2-b]pyridazine inhibitors [4].

Kinetic Parameters and Binding Thermodynamics

The kinetic characterization of covalent binding involves the determination of both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact). The overall efficiency of covalent inhibition is characterized by the kinact/Ki ratio, which for optimized cysteine-targeting inhibitors can reach values of 6.2 × 10^7 M^-1 s^-1 [5]. This exceptionally high efficiency demonstrates the potential for achieving both high potency and selectivity through rational design of covalent inhibitors.

The irreversible nature of covalent binding provides sustained target engagement, which can be particularly advantageous in therapeutic applications where prolonged inhibition is desired. However, this irreversibility also necessitates careful consideration of off-target effects, as any unintended covalent modifications cannot be readily reversed through competitive binding mechanisms [2].

Structure-Activity Relationships in Covalent Inhibition

The design of effective covalent inhibitors requires optimization of both the non-covalent binding elements and the electrophilic warhead. The imidazo[1,2-b]pyridazine core serves as the primary recognition element, engaging in canonical hydrogen bonding interactions with the kinase hinge region through its N1 position and 8-amino substituent [6] [7]. The positioning and reactivity of the electrophilic warhead must be carefully balanced to achieve selective reaction with the target cysteine while avoiding reactivity with other nucleophilic residues.

Studies of CDK12 and CDK13 inhibitors have revealed that modification of the substituent bearing the acrylamide can significantly alter the orientation of the warhead, enabling selective targeting of spatially distinct cysteine residues. For example, THZ531 incorporates a piperidine ring in the acrylamide arm, which results in selective binding to CDK12-cyclin K and CDK13-cyclin K complexes relative to CDK7-cyclin H [4].

Allosteric Modulation of Kinase Domains

Allosteric modulation represents a sophisticated mechanism by which imidazo[1,2-b]pyridazine compounds can achieve highly selective kinase inhibition through binding sites distinct from the Adenosine Triphosphate pocket. This approach offers significant advantages in terms of selectivity, as allosteric sites are typically less conserved across the kinome compared to the highly similar Adenosine Triphosphate binding sites [8] [9].

Pseudokinase Domain Targeting

The targeting of pseudokinase domains exemplifies the potential for allosteric modulation. Tyrosine Kinase 2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed to target the JH2 pseudokinase domain, which regulates the activity of the catalytic JH1 domain [10] [8]. These inhibitors demonstrate submicromolar potency in cellular assays while maintaining exceptional selectivity, with compound 7 showing inhibition of only 0.5% of kinases in a 386-kinase panel at 1 micromolar concentration [10].

The mechanism of allosteric inhibition through JH2 domain binding involves disruption of the conformational changes required for kinase activation. Binding of imidazo[1,2-b]pyridazine ligands to the JH2 domain prevents the conformational rearrangements that normally occur upon cytokine stimulation, thereby maintaining the kinase in an inactive state [8].

Conformational Control Through Unusual Binding Modes

Perhaps the most remarkable example of allosteric modulation involves the binding of imidazo[1,2-b]pyridazine inhibitors to Inositol-Requiring Enzyme 1α, where they induce a previously unreported and highly unusual kinase conformation [6] [7]. Crystal structure analysis reveals that these inhibitors bind to a conformation characterized by remarkable disorder of the αC-helix, such that electron density could not be modeled for most of this critical secondary structural element [6] [7].

The induced conformation features a DFG motif in an intermediate "DFG-up" position, with Phenylalanine-712 displaced from its active position. This is accompanied by reorientation of Tyrosine-628 toward the DFG motif, forming hydrogen bonds with Aspartate-711 and the bound ligand. The activation loop undergoes distinctive refolding into an antiparallel double β-strand across the Adenosine Triphosphate site, effectively enclosing the bound inhibitor [6] [7].

Disruption of Protein-Protein Interactions

The allosteric effects extend to disruption of essential protein-protein interactions required for kinase function. In the case of Inositol-Requiring Enzyme 1α, the unusual conformation induced by imidazo[1,2-b]pyridazine inhibitors is incompatible with the back-to-back dimerization required for activation of the endoribonuclease function [6] [7]. This represents a sophisticated allosteric mechanism where kinase site occupancy leads to inhibition of a spatially distinct enzymatic activity.

The dimerization interface in the kinase domain involves loops β(-1)-β(0) and β(2)-β(3) from each protomer. The conformational changes induced by inhibitor binding shift the position of the kinase domain relative to the endonuclease domain, creating steric clashes that prevent productive dimerization [6] [7].

Selectivity Through Allosteric Mechanisms

Allosteric modulation can provide exceptional selectivity due to the unique conformational requirements for binding. The combination of multiple kinase conformational disruptions, including αC-helix disordering, DFG motif repositioning, and activation loop refolding, creates a highly specific binding mode that is not readily accessible to other kinases [6] [7]. This explains the remarkable selectivity observed for certain imidazo[1,2-b]pyridazine inhibitors, with some compounds showing significant inhibition of fewer than 1% of tested kinases [7].

Comparative Inhibition Profiles Across Kinase Families

The analysis of inhibition profiles across different kinase families reveals distinct patterns of activity and selectivity for imidazo[1,2-b]pyridazine compounds. These patterns reflect both the structural diversity within the kinome and the specific molecular recognition features of the imidazo[1,2-b]pyridazine scaffold [11] [12] [13] [14].

CMGC Family Selectivity

The CMGC kinase family, which includes Cyclin-Dependent Kinases, Mitogen-Activated Protein Kinases, Glycogen Synthase Kinases, and CDK-Like kinases, shows particularly strong affinity for imidazo[1,2-b]pyridazine inhibitors [11] [12] [14]. Specific members including CLK1, CLK2, CLK4, DYRK1A, DYRK1B, and HIPK family kinases consistently demonstrate potent inhibition across multiple studies [7] [12] [14].

The preferential binding to CMGC kinases can be attributed to structural features that favor the formation of productive hydrogen bonding networks with the imidazo[1,2-b]pyridazine core. The hinge regions of CMGC kinases typically contain favorable hydrogen bond acceptor and donor patterns that complement the N1 and 8-amino functionalities of the imidazo[1,2-b]pyridazine scaffold [12] [14].

Optimization efforts have successfully achieved selectivity within the CMGC family. For example, DYRK1A-selective inhibitors have been developed that show reduced activity against closely related CLK kinases through strategic substitution at the 2-position of the imidazo[1,2-b]pyridazine core [12] [14]. The 2-methyl substituent occupies a shallow lipophilic cleft unique to DYRK1A, providing the structural basis for selectivity [12].

Tyrosine Kinase Family Interactions

The Tyrosine Kinase family shows variable but often significant inhibition by imidazo[1,2-b]pyridazine compounds. Notable targets include FLT3 wild-type and mutant forms, KIT wild-type and mutants, PDGFR family members, and VEGFR kinases [7] [15]. The inhibition of tyrosine kinases appears to be influenced by gatekeeper residue identity and the specific geometry of the Adenosine Triphosphate binding pocket [7].

Kinase selectivity profiling studies have revealed that while some imidazo[1,2-b]pyridazine compounds show broad activity across multiple tyrosine kinases, others demonstrate remarkable selectivity. For instance, compound 31 showed minimal interaction with tyrosine kinase subfamily members, in contrast to the broader activity profile of related compounds [7].

AGC and CAMK Family Profiles

The AGC kinase family, which includes protein kinases A, G, and C, along with related kinases, generally shows lower affinity for imidazo[1,2-b]pyridazine inhibitors compared to CMGC kinases. However, specific members such as ROCK kinases have been identified as targets in some screening studies [16] [17]. The reduced activity against AGC kinases may reflect differences in hinge region geometry and hydrogen bonding patterns that are less favorable for imidazo[1,2-b]pyridazine binding [16].

Similarly, the CAMK family, which includes Calcium/Calmodulin-dependent kinases and related enzymes, typically shows low to moderate inhibition. This family's reduced susceptibility to imidazo[1,2-b]pyridazine inhibition may be related to structural differences in the Adenosine Triphosphate binding pocket and hinge region architecture [17].

Atypical Kinases and Selectivity Patterns

Atypical kinases, which lack sequence similarity to conventional protein kinases, generally show limited inhibition by imidazo[1,2-b]pyridazine compounds. This selectivity pattern is advantageous from a therapeutic perspective, as many atypical kinases perform essential cellular functions where off-target inhibition could lead to significant toxicity [18] [19].

The analysis of kinase selectivity data reveals that achieving high selectivity often requires multiple complementary interactions. The most selective imidazo[1,2-b]pyridazine inhibitors combine favorable hinge binding interactions with additional contacts that are specific to the target kinase. These may include interactions with gatekeeper residues, specific pocket geometries, or unique conformational states that are accessible only to particular kinases [7] [12].

Quantitative Selectivity Analysis

Quantitative analysis of selectivity profiles using metrics such as the Gini coefficient provides objective measures of inhibitor specificity [16]. The most selective imidazo[1,2-b]pyridazine compounds achieve Gini scores indicating that they interact strongly with fewer than 5% of tested kinases, representing exceptional selectivity for kinase inhibitors [7] [12].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

230.91989 g/mol

Monoisotopic Mass

230.91989 g/mol

Heavy Atom Count

11

Wikipedia

2-Bromo-6-chloroimidazo[1,2-b]pyridazine

Dates

Last modified: 08-19-2023

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